molecular formula C21H16N6O2S2 B2901361 (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile CAS No. 328017-74-9

(E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2901361
CAS No.: 328017-74-9
M. Wt: 448.52
InChI Key: XPZLNSCFBBCZNV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a tetrazole-thioether moiety and a methoxy-hydroxyphenyl group. Instead, insights must be drawn from structurally related analogs discussed in the literature.

Key structural elements:

  • Acrylonitrile backbone: Enhances electrophilicity and reactivity, common in bioactive molecules.
  • Thiazole ring: Imparts rigidity and π-conjugation, often linked to antimicrobial activity.
  • Tetrazole-thioether group: Contributes to metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-29-19-10-14(7-8-18(19)28)9-15(11-22)20-23-16(12-30-20)13-31-21-24-25-26-27(21)17-5-3-2-4-6-17/h2-10,12,28H,13H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZLNSCFBBCZNV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)CSC3=NN=NN3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)CSC3=NN=NN3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acrylonitrile , with CAS number 328017-74-9, is a complex organic molecule that incorporates multiple functional groups. Its structure includes a thiazole moiety, a phenyl ring, and a tetrazole derivative, which contribute to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16N6O2S2C_{21}H_{16}N_{6}O_{2}S_{2}, with a molecular weight of 448.52 g/mol. The presence of hydroxyl and methoxy groups on the phenyl ring is believed to enhance its biological activity by influencing solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The thiazole and tetrazole moieties are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds containing these structures can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several pathogens, including fungi and bacteria. The thiazole ring has been associated with enhanced interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Anticonvulsant Effects : Some derivatives of thiazole have been reported to possess anticonvulsant properties, potentially through modulation of neurotransmitter systems or ion channels in the nervous system .

Anticancer Activity

A study evaluated the cytotoxic effects of similar thiazole-containing compounds against human lung adenocarcinoma (A549) and other cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic activity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.6Apoptosis induction
Compound BMCF-74.9Caspase activation
Compound CHeLa6.2Bcl-2 inhibition

Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives, reporting effective inhibition against Candida species and various bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans8 µg/mL
Compound EStaphylococcus aureus16 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A novel derivative incorporating the tetrazole moiety was synthesized and tested against multiple cancer cell lines. The study reported a significant reduction in cell viability, with the compound inducing apoptosis via mitochondrial pathways .
  • Case Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested for their antifungal activity against clinical isolates of Candida species. Results demonstrated that certain modifications led to enhanced antifungal potency compared to standard treatments .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 4 and 5 ()

These isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) , share a thiazole-triazole-pyrazole scaffold. Key comparisons:

Feature Target Compound Compound 4/5
Core structure Thiazole-acrylonitrile Thiazole-triazole-pyrazole
Substituents Tetrazole-thioether, methoxyphenyl Halogenated aryl (Cl/F), triazole-methyl
Planarity Likely planar (acrylonitrile) Partially planar (fluorophenyl perpendicular)
Crystallinity Not reported Triclinic, P¯I symmetry
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile ()

This analog replaces the methoxyphenyl group with a benzodioxol-amino moiety and a dichlorophenyl-thiazole unit:

Feature Target Compound Compound
Electron-withdrawing groups Cyano, tetrazole-thioether Cyano, dichlorophenyl
Bioactivity Not reported Antifungal/antibiotic (inferred)
Synthetic route Not detailed Likely involves nucleophilic substitution

Key Insight : The dichlorophenyl group in ’s compound may enhance lipophilicity and membrane penetration, whereas the target compound’s methoxyphenyl group could improve water solubility.

Bioactivity Comparisons

Triazole-Thiazole Derivatives ()

Compounds with triazole-thiazole scaffolds (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole ) exhibit antifungal and antibiotic activities . While the target compound lacks direct bioactivity data, its tetrazole-thioether group may mimic the triazole’s role in inhibiting cytochrome P450 enzymes, a common antifungal mechanism.

(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate ()

This pyrazole-acrylonitrile derivative shares a cyano group and aromatic substituents but incorporates a pivaloyl ester:

Feature Target Compound Compound
Functional groups Cyano, thioether Cyano, pivaloyl ester
Bioactivity Not reported Not reported (synthetic focus)
Stability Thioether may enhance metabolic stability Ester group prone to hydrolysis

Key Insight : The thioether in the target compound may confer greater metabolic stability compared to ester-containing analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.